(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a furan ring, a fluorophenyl group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the thioxodihydropyrimidine core via a condensation reaction with appropriate thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxodihydropyrimidine core can be reduced to form dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the thioxodihydropyrimidine core can form hydrogen bonds with active site residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar fluorophenyl group but different core structure.
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorine atom but different pharmacological properties.
Uniqueness
What sets (5E)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione apart is its combination of a furan ring, a fluorophenyl group, and a thioxodihydropyrimidine core. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
445407-20-5 |
---|---|
Molecular Formula |
C16H11FN2O3S |
Molecular Weight |
330.3g/mol |
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H11FN2O3S/c1-19-15(21)12(14(20)18-16(19)23)8-11-6-7-13(22-11)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,20,23)/b12-8+ |
InChI Key |
ZBMNRXPZRFMSBG-XYOKQWHBSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)NC1=S |
Origin of Product |
United States |
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